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Compound of Interest

Compound Name:
3-Methoxy-5-

(methylsulfanyl)pyridin-2-amine

CAS No.: 1638201-69-0

Cat. No.: B1430829

Get Quote

Executive Summary: The Aminopyridine Paradox
Substituted aminopyridines represent a cornerstone scaffold in modern kinase inhibitor design.

Drugs such as Crizotinib (targeting ALK/ROS1/MET) validate the scaffold's ability to form

critical hydrogen bonds with the kinase hinge region. However, this physicochemical favorability

comes with a distinct liability profile: promiscuity.

This guide objectively compares the off-target behaviors of aminopyridine-based inhibitors

against alternative scaffolds (e.g., pyrimidines, quinazolines). It details the causal mechanisms

of toxicity—specifically hERG channel blockade and kinase polypharmacology—and provides

validated experimental workflows for profiling these effects early in the discovery pipeline.

Mechanistic Comparison: Aminopyridines vs.
Alternatives
The primary off-target risks for aminopyridines stem from two structural features:
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Hinge Binding Mimicry: The 2-aminopyridine motif mimics the adenine ring of ATP, allowing it

to bind the ATP-binding pocket of the target kinase. However, the high conservation of this

pocket across the human kinome (500+ kinases) leads to off-target inhibition (e.g., inhibiting

MET when targeting ALK).

Basic Center & hERG Blockade: The pyridine nitrogen often remains protonated at

physiological pH. This cationic species can become trapped in the pore of the hERG

potassium channel, a critical "anti-target" responsible for cardiac repolarization.

Comparative Profile: Scaffold Liability Analysis

Feature
Substituted

Aminopyridines

(e.g., Crizotinib)

2-Aminopyrimidines

(e.g., Imatinib)
Quinazolines (e.g.,
Gefitinib)

Primary Target Class
Tyrosine Kinases

(ALK, MET, ROS1)

Tyrosine Kinases

(BCR-ABL, KIT)
EGFR Family

Kinase Selectivity

Moderate. Often

exhibits

"polypharmacology"

(multi-kinase

inhibition).

Moderate to High.

Selectivity often driven

by "gatekeeper"

residue interactions.

High. Often designed

for specific active

conformations.

hERG Liability

High Risk. The

pyridine core often

acts as a

pharmacophore for

the hERG pore.

Moderate Risk. Less

basic than pyridines,

but lipophilicity can

drive binding.

Low to Moderate. Risk

depends heavily on

side chains.

Metabolic Off-Targets

CYP3A4 inhibition is

common (time-

dependent inhibition).

NQO2 inhibition (off-

target oxidoreductase

activity).

CYP2D6 interactions

observed.

Clinical Manifestation

QT Prolongation,

Visual Disturbances

(Retinal toxicity).

Edema, GI toxicity.[1]

[2]
Skin rash, Diarrhea.
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Critical Insight: While pyrimidines offer a similar H-bond donor/acceptor profile for hinge binding,

the aminopyridine core is statistically more likely to trigger hERG flags due to the specific pKa

range (6.0–7.0) facilitating cation-pi interactions within the channel pore.

Visualizing the Off-Target Landscape
The following diagram illustrates the divergent pathways of an aminopyridine inhibitor,

contrasting its therapeutic efficacy against its toxicity mechanisms.
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Figure 1: Divergent signaling pathways showing how aminopyridine inhibitors drive both

therapeutic efficacy (green) and specific toxicities (red/yellow).

Experimental Protocols for Profiling
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To validate the safety profile of an aminopyridine lead candidate, a two-tiered screening

approach is mandatory.

Protocol A: High-Throughput Kinase Selectivity Profiling
Objective: Quantify the "Selectivity Score" (S-score) to assess promiscuity.

Methodology: Radiometric 33P-ATP Assay (Gold Standard). Unlike fluorescence assays,

radiometric assays are not prone to interference from autofluorescent aminopyridine

compounds.

Panel Selection: Use a panel of ~300+ wild-type human kinases.

Reaction Setup:

Mix Kinase, Substrate (peptide/protein), and reaction buffer (HEPES, MgCl2, Brij-35).

Add Test Compound (Aminopyridine derivative) at 1 µM (single point screening).

Initiate reaction with 10 µM ATP spiked with [γ-33P]-ATP.

Incubation: 120 minutes at Room Temperature.

Termination: Spot reaction onto P81 phosphocellulose ion-exchange filter paper.

Wash: Wash filters with 0.75% phosphoric acid (removes unbound ATP).

Quantification: Scintillation counting.

Data Analysis:

Calculate % Inhibition relative to DMSO control.

Hit Confirmation: For kinases inhibited >50%, determine Kd using active-site dependent

competition binding assays (e.g., KINOMEscan).

Protocol B: Automated Patch Clamp for hERG
Assessment
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Objective: Determine the IC50 of hERG tail current inhibition.

Methodology: Whole-Cell Voltage Clamp (CHO-hERG stable cell line).

Cell Prep: Harvest CHO cells stably expressing Kv11.1 (hERG). Suspend in extracellular

solution.

Seal Formation: Dispense cells into patch plate (e.g., QPatch or SyncroPatch). Achieve GΩ

seal.

Voltage Protocol:

Holding Potential: -80 mV.

Pre-pulse: Depolarize to -50 mV for 50ms (measure leak).

Activation: Depolarize to +40 mV for 2s (opens channels).

Tail Current: Repolarize to -50 mV for 2s (measure peak tail current).

Compound Application:

Apply vehicle (0.1% DMSO) for baseline stabilization (3-5 min).

Apply Test Compound (cumulative concentrations: 0.1, 1, 10, 30 µM).

Analysis:

Measure peak tail current amplitude at each concentration.

Fit data to the Hill equation:

.

Safety Margin: Calculate

. A margin >30x is preferred.

Strategic Optimization: Mitigating the Risks
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If your aminopyridine lead shows high hERG inhibition or poor kinase selectivity, employ these

medicinal chemistry strategies:

Strategy Mechanism Expected Outcome

Reduce Lipophilicity (LogD)

hERG binding is driven by

hydrophobic interactions.

Lowering LogD reduces

channel affinity.

Lower hERG inhibition. May

affect membrane permeability.

Zwitterionic Design

Introduce a carboxylic acid or

polar group to neutralize the

basic pyridine nitrogen.

Drastically reduced hERG

binding.

Scaffold Hopping

Switch from Aminopyridine to

Indazole or

Pyrazolopyrimidine.

Retains hinge binding but

alters the vector of side chains,

potentially avoiding the hERG

pharmacophore.

Steric Clashes

Add substituents (e.g., methyl,

chloro) at the C3 or C5 position

of the pyridine ring.

Induces twist. Prevents the flat

conformation often required for

off-target intercalation.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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